Cas no 20061-68-1 (2-amino-9H-xanthen-9-one)

2-amino-9H-xanthen-9-one 化学的及び物理的性質
名前と識別子
-
- 9H-Xanthen-9-one, 2-amino-
- Z291279258
- EN300-87452
- 2-amino-9H-xanthen-9-one
- SCHEMBL21585336
- 2-aminoxanthone
- 20061-68-1
- AKOS034078662
- 2-aminoxanthen-9-one
- 2-amino-xanthen-9-one
-
- MDL: MFCD00100368
- インチ: InChI=1S/C13H9NO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,14H2
- InChIKey: JIDPRRVEJMGZKE-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N
計算された属性
- せいみつぶんしりょう: 211.06337
- どういたいしつりょう: 211.063
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- PSA: 52.32
2-amino-9H-xanthen-9-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-87452-0.1g |
2-amino-9H-xanthen-9-one |
20061-68-1 | 95% | 0.1g |
$257.0 | 2024-05-21 | |
Enamine | EN300-87452-1.0g |
2-amino-9H-xanthen-9-one |
20061-68-1 | 95% | 1.0g |
$743.0 | 2024-05-21 | |
Enamine | EN300-87452-1g |
2-amino-9H-xanthen-9-one |
20061-68-1 | 95% | 1g |
$743.0 | 2023-09-01 | |
Enamine | EN300-87452-0.5g |
2-amino-9H-xanthen-9-one |
20061-68-1 | 95% | 0.5g |
$579.0 | 2024-05-21 | |
TRC | A639230-10mg |
2-amino-9H-xanthen-9-one |
20061-68-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-87452-0.05g |
2-amino-9H-xanthen-9-one |
20061-68-1 | 95% | 0.05g |
$174.0 | 2024-05-21 | |
Aaron | AR019R1N-50mg |
2-amino-9H-xanthen-9-one |
20061-68-1 | 95% | 50mg |
$265.00 | 2023-12-14 | |
Aaron | AR019R1N-250mg |
2-Amino-9H-xanthen-9-one |
20061-68-1 | 95% | 250mg |
$219.00 | 2025-02-08 | |
A2B Chem LLC | AV33471-2.5g |
2-Amino-9h-xanthen-9-one |
20061-68-1 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
Aaron | AR019R1N-1g |
2-Amino-9H-xanthen-9-one |
20061-68-1 | 95% | 1g |
$590.00 | 2025-02-08 |
2-amino-9H-xanthen-9-one 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
2-amino-9H-xanthen-9-oneに関する追加情報
2-Amino-9H-xanthen-9-one: Properties, Applications, and Market Insights
2-Amino-9H-xanthen-9-one (CAS No. 20061-68-1) is a significant organic compound belonging to the xanthene derivatives family. This yellow crystalline powder has garnered attention in various scientific and industrial fields due to its unique chemical structure and versatile applications. With a molecular formula of C13H9NO2, this compound exhibits intriguing photophysical properties, making it valuable in fluorescence-based applications and organic electronics.
The compound's xanthene core structure coupled with an amino functional group at the 2-position contributes to its distinctive characteristics. Researchers have particularly focused on its optical properties, as it demonstrates notable fluorescence quantum yield and Stokes shift. These properties make 2-amino-9H-xanthen-9-one an interesting candidate for developing fluorescent probes, organic light-emitting diodes (OLEDs), and solar cell materials.
In the pharmaceutical sector, xanthene derivatives like 2-amino-9H-xanthen-9-one have shown potential as pharmacological scaffolds. While not directly used as active pharmaceutical ingredients, these compounds serve as crucial intermediates in synthesizing more complex molecules. The amino-xanthenone structure provides a versatile platform for medicinal chemistry modifications, particularly in developing compounds with potential biological activity.
The material science field has explored 2-amino-9H-xanthen-9-one for its electron-transport properties. Recent studies highlight its potential in organic semiconductor applications, especially in combination with other π-conjugated systems. The compound's ability to form stable thin films and its charge transport characteristics make it interesting for flexible electronics research, aligning with current trends toward wearable technology and eco-friendly electronics.
From a synthetic chemistry perspective, 2-amino-9H-xanthen-9-one serves as a valuable building block for more complex organic structures. Chemists utilize its reactive amino group for various coupling reactions and derivatization processes. The compound's stability under various conditions makes it particularly useful in multistep synthesis applications, where maintaining structural integrity is crucial.
Environmental applications of 2-amino-9H-xanthen-9-one have emerged in recent years, particularly in photocatalysis and environmental sensing. Its ability to undergo photoinduced electron transfer processes makes it suitable for developing chemical sensors for environmental pollutants. Researchers are investigating its potential in water treatment technologies, especially for detecting and degrading organic contaminants.
The global market for xanthene derivatives including 2-amino-9H-xanthen-9-one has shown steady growth, driven by increasing demand from the pharmaceutical intermediates sector and advanced materials industries. Market analysts note particular interest from Asia-Pacific regions, where specialty chemicals production has expanded significantly. Current pricing trends reflect the compound's status as a research-grade chemical, with purity levels significantly affecting market value.
Recent advancements in green chemistry have impacted the production methods for 2-amino-9H-xanthen-9-one. Manufacturers are increasingly adopting eco-friendly synthesis routes that reduce hazardous byproducts while maintaining high yields. These developments align with growing industry emphasis on green chemistry principles and sustainable chemical production.
Quality control for 2-amino-9H-xanthen-9-one typically involves advanced analytical techniques including HPLC analysis, mass spectrometry, and NMR spectroscopy. The compound's purity is crucial for research applications, particularly in materials science where impurities can significantly affect performance. Standard specifications typically require ≥98% purity for research applications, with higher grades available for specialized uses.
Storage and handling of 2-amino-9H-xanthen-9-one require standard laboratory precautions. The compound should be kept in airtight containers away from light and moisture to maintain stability. While not classified as hazardous under normal conditions, proper laboratory safety protocols should always be followed when handling any chemical substance.
Future research directions for 2-amino-9H-xanthen-9-one include exploring its potential in bioimaging applications and molecular electronics. The compound's fluorescence properties make it particularly interesting for developing new biological stains and cellular markers. Additionally, its electron-accepting characteristics continue to attract attention for organic photovoltaic applications in renewable energy technologies.
For researchers sourcing 2-amino-9H-xanthen-9-one, it's important to verify suppliers' certificates of analysis and quality assurance documentation. The compound is available through various specialty chemical suppliers, with lead times and pricing varying based on quantity and purity requirements. Many suppliers now offer custom synthesis services for researchers requiring specific derivatives or isotopically labeled versions of the compound.
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